(Z)-4-(Piperidin-1-yl)but-2-enoic acid, also known as (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride, is a chemical compound characterized by its piperidine ring attached to a butenoic acid moiety. The molecular formula of this compound is , and it has a molecular weight of approximately 169.22 g/mol. The compound is often utilized in organic synthesis and biological research due to its structural properties that allow for interactions with various biological targets .
(Z)-4-(Piperidin-1-yl)but-2-enoic acid exhibits significant biological activity, making it a subject of interest in pharmacological studies. Its mechanism of action typically involves interaction with enzymes or receptors, where the piperidine structure mimics natural substrates or inhibitors. This interaction can modulate various biological pathways, including enzyme inhibition and receptor binding, which are crucial in drug development and therapeutic applications .
The synthesis of (Z)-4-(Piperidin-1-yl)but-2-enoic acid typically involves:
Common solvents used in these reactions include methanol or ethanol, and the process may require heating to enhance reaction efficiency. Industrial production methods often involve large-scale batch reactions optimized for yield and purity, utilizing purification techniques such as recrystallization or chromatography .
(Z)-4-(Piperidin-1-yl)but-2-enoic acid has several applications:
Studies involving (Z)-4-(Piperidin-1-yl)but-2-enoic acid focus on its interactions with various molecular targets. The piperidine moiety allows the compound to engage effectively with enzymes and receptors, providing insights into its potential therapeutic effects and mechanisms of action. These studies are crucial for understanding how modifications to the compound's structure can influence its biological activity and efficacy as a drug candidate .
Several compounds share structural similarities with (Z)-4-(Piperidin-1-yl)but-2-enoic acid, highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 2-(3-piperidinylidene)acetate hydrochloride | 2197130-34-8 | 0.67 |
(Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride | 957472-02-5 | 0.67 |
(Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate | 70526-06-6 | 0.56 |
(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate | 54716-02-8 | 0.56 |
4-(Dimethylamino)cinnamic Acid | 1552-96-1 | 0.55 |
3-(Piperidin-1-yl)propanoic acid | 26371-07-3 | 0.62 |
4-(Piperidin-4-yl)benzoic acid hydrochloride | 14935384–4 | 0.61 |
These compounds vary in their structural features and biological activities, but they share common functional groups that may influence their reactivity and interaction profiles .